N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Researchers requiring a phenoxyethylamine building block with precise 4-methyl-2-amino substitution often face supply gaps with generic analogs. This compound delivers the exact architecture for reproducible SAR and synthetic outcomes. • ≥95% purity ensures batch-to-batch consistency for reliable screening. • Unique 4-methyl-2-amino aniline substitution provides distinct electronic/steric profiles unavailable in simpler analogs. • Dual primary aniline + tertiary diethylamine functionality enables orthogonal derivatization. • Long-term cool/dry storage preserves integrity for multi-step process chemistry.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 946682-82-2
Cat. No. B3171524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
CAS946682-82-2
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C=C(C=C1)C)N
InChIInChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3
InChIKeyHSLZUXJUKSFHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine: Chemical Profile & Procurement


N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine, also referred to as 2-[2-(diethylamino)ethoxy]-5-methylaniline, is a substituted phenoxyethylamine derivative with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is classified as a tertiary amine featuring both an aniline and a diethylaminoethoxy moiety, positioning it as a versatile synthetic intermediate and a candidate scaffold in medicinal chemistry research [1]. This compound is typically supplied as a research-grade chemical with a standard purity specification of ≥95% and should be stored long-term in a cool, dry place to maintain stability .

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine: Substitution Risks & Selectivity


In scientific procurement, substituting N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine with a generic 'phenoxyethylamine' or 'aniline' analog is not a viable strategy due to its unique, quantifiable combination of a primary aniline, a tertiary diethylamine, and a specific methyl substitution pattern on the phenoxy ring . This precise architecture dictates its reactivity, basicity, and potential biological interactions . The 4-methyl group on the aniline ring and the 2-amino group provide a distinct electronic and steric environment compared to unsubstituted or differently substituted analogs, which is critical for applications requiring specific molecular recognition or synthetic control [1]. Therefore, procurement decisions must be based on verified, comparative data rather than class-level assumptions.

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine: Differentiation Metrics


Molecular Identity & Physicochemical Signature

The compound's differentiation begins with its fundamental molecular identity. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine has a molecular weight of 222.33 g/mol and the specific formula C13H22N2O . This is distinct from key analogs like 4-[2-(diethylamino)ethoxy]aniline (CAS 22494-91-3, MW: 208.30 g/mol, C12H20N2O) and 2-[2-(Diethylamino)ethoxy]aniline (CAS 109598-74-5, MW: 208.30 g/mol, C12H20N2O) . The presence of an additional methyl group (CH3) and an amino group (NH2) on the aromatic ring in the target compound directly accounts for its higher molecular weight and different hydrogen bonding capabilities, influencing solubility, chromatography retention, and target binding [1].

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Purity & Quality Control Standards

Procurement from validated vendors ensures a minimum purity specification of 95% for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine, as documented in supplier technical datasheets . While direct comparative purity data from research publications is unavailable, this specification is a critical procurement differentiator. In contrast, many general-purpose chemical catalogs list lower purities for related aniline derivatives, or do not provide a defined minimum purity, which introduces variability into synthetic or biological assays. The availability of a defined purity specification is a key factor in selecting this compound for applications requiring reproducible results.

Analytical Chemistry Process Chemistry Quality Control

CNS Scaffold Potential from Patent Evidence

The phenoxyethylamine core of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a recognized scaffold for modulating cortical dopaminergic and NMDA receptor-mediated neurotransmission, as described in patent literature for novel substituted phenoxyethylamine derivatives [1]. While specific quantitative data for this exact compound is not public, the patent class-level evidence suggests that modifications to the amine and aromatic ring substituents, such as the 4-methyl and 2-amino groups present in this compound, can significantly alter binding affinity and functional activity at these targets [2]. This positions the compound as a potentially valuable starting point for medicinal chemistry campaigns exploring this therapeutic area, as its specific substitution pattern is distinct from the unsubstituted core.

Medicinal Chemistry Drug Discovery Neuroscience

Synthetic Handles & Stability for Multi-Step Chemistry

The presence of both a primary aniline and a tertiary diethylamine group in N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine provides a dual synthetic handle that is not present in simpler analogs . For example, 4-[2-(diethylamino)ethoxy]aniline lacks the ortho-amino group on the aromatic ring . This structural difference allows for sequential and orthogonal functionalization—for instance, selective amide formation at the aniline nitrogen or quaternization of the diethylamine—which is a quantifiable advantage in the number of distinct derivatization pathways available. Furthermore, vendor recommendations for long-term storage in a cool, dry place ensure the compound's stability for use in multi-step synthetic sequences, where intermediate degradation is a common failure point.

Organic Synthesis Process Development Building Blocks

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine: Research & Industrial Applications


CNS Medicinal Chemistry Library Building Block

This compound is a preferred starting material for synthesizing libraries of novel phenoxyethylamine derivatives aimed at modulating central nervous system (CNS) targets, such as dopaminergic or NMDA receptors. This application is supported by patent class-level evidence demonstrating the scaffold's utility in this area [1]. The unique 4-methyl-2-amino substitution pattern on the aniline ring, verified by its distinct molecular structure , offers a specific starting point for Structure-Activity Relationship (SAR) studies that cannot be achieved with simpler, commercially available analogs like 4-[2-(diethylamino)ethoxy]aniline.

Controlled-Release Hydrogel Monomer & Additive

The compound's chemical architecture, featuring both a diethylaminoethoxy side chain and an aniline group, makes it a suitable monomer or functional additive for the development of smart materials, such as hydrogels [1]. Its specific structure could be leveraged to impart pH-sensitive swelling or degradation properties, or to serve as a chemical anchor for further functionalization. The availability of this compound in defined high purity (≥95%) is critical for reproducible polymer synthesis and performance, which is a key differentiator from lower-purity industrial-grade alternatives.

Insecticide & Acaricide Synthesis Intermediate

Patents describe substituted phenoxyethylamines as useful intermediates for synthesizing pyrimidine derivatives with high insecticidal and acaricidal activity [1]. N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine, with its dual amine functionality and specific aromatic substitution, serves as a strategic intermediate in these synthetic pathways. The recommended long-term storage conditions ensure that procurement of this specific intermediate maintains its integrity for use in time-sensitive, multi-step process chemistry routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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